molecular formula C15H16N4OS3 B285432 N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No.: B285432
M. Wt: 364.5 g/mol
InChI Key: FXDSUUPTNIWQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in various fields, including cancer therapy, neurodegenerative diseases, and materials science. In

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the inhibition of the enzyme thioredoxin reductase (TrxR), which plays a critical role in regulating cellular redox balance. TrxR is overexpressed in many cancer cells and is involved in the development of drug resistance. By inhibiting TrxR, this compound disrupts the redox balance in cancer cells, leading to cell death. In addition to TrxR inhibition, this compound has also been shown to inhibit the activity of protein disulfide isomerase (PDI), which is involved in protein folding and has been implicated in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its TrxR and PDI inhibitory activity, this compound has been found to induce oxidative stress and DNA damage in cancer cells. It has also been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis. In terms of physiological effects, this compound has been found to reduce tumor growth in animal models of cancer and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its high potency and specificity for TrxR inhibition. This makes it a valuable tool for studying the role of TrxR in cancer and other diseases. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has been found to have some toxicity in animal models, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One area of interest is the development of more soluble analogs of this compound that can be administered more easily in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. In addition, further studies are needed to investigate the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, this compound has potential applications in materials science, such as the development of new sensors and electronic devices, which could be explored in future research.

Synthesis Methods

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be synthesized using a multi-step procedure that involves the reaction of 4-(tert-butyl)-2,6-dimethylphenol with thionyl chloride, followed by the reaction of the resulting product with 2-amino-1,3-benzothiazole. The final step involves the reaction of the intermediate product with 2-(2-mercaptoethyl)benzothiazole to yield this compound.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to cancer therapy, this compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Properties

Molecular Formula

C15H16N4OS3

Molecular Weight

364.5 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H16N4OS3/c1-15(2,3)11-7-21-14(17-11)22-8-12(20)16-9-5-4-6-10-13(9)19-23-18-10/h4-7H,8H2,1-3H3,(H,16,20)

InChI Key

FXDSUUPTNIWQJJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC3=NSN=C32

Canonical SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC3=NSN=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.